5-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 3rd position of the tetrahydroisoquinoline ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the bromination of 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline. One common method is to react 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydroisoquinoline derivatives with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce quinoline derivatives.
Scientific Research Applications
5-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a precursor to bioactive alkaloids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. The bromine atom and the tetrahydroisoquinoline ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate neurotransmitter systems and other signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,2,3,4-tetrahydroisoquinoline
- 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
5-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of both bromine and dimethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H15BrClN |
---|---|
Molecular Weight |
276.60 g/mol |
IUPAC Name |
5-bromo-3,3-dimethyl-2,4-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C11H14BrN.ClH/c1-11(2)6-9-8(7-13-11)4-3-5-10(9)12;/h3-5,13H,6-7H2,1-2H3;1H |
InChI Key |
MLIGCSLIBZYSKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CN1)C=CC=C2Br)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.